molecular formula C12H8Cl2N2O2S B561123 5-Chloro-2-((4-chloro-2-nitrophenyl)thio)aniline CAS No. 104115-87-9

5-Chloro-2-((4-chloro-2-nitrophenyl)thio)aniline

Cat. No.: B561123
CAS No.: 104115-87-9
M. Wt: 315.168
InChI Key: FFEBIRGGMFVWAM-UHFFFAOYSA-N
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Description

5-Chloro-2-((4-chloro-2-nitrophenyl)thio)aniline is an organic compound characterized by the presence of chloro, nitro, and phenylsulfanyl groups attached to a phenylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-((4-chloro-2-nitrophenyl)thio)aniline typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 4-chlorophenylsulfanylbenzene, followed by chlorination and subsequent amination to introduce the amine group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-((4-chloro-2-nitrophenyl)thio)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), sulfuric acid (H2SO4).

    Substitution: Sodium hydroxide (NaOH), ethanol (EtOH).

Major Products

    Oxidation: Amino derivatives.

    Reduction: Sulfoxides, sulfones.

    Substitution: Various substituted phenylamine derivatives.

Scientific Research Applications

5-Chloro-2-((4-chloro-2-nitrophenyl)thio)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-2-((4-chloro-2-nitrophenyl)thio)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-nitrodiphenylamine: Similar structure with a nitro group.

    5-Chloro-4-methyl-2-nitroaniline: Contains a methyl group instead of a phenylsulfanyl group.

    5-Chloro-2,4-dimethoxyaniline: Contains methoxy groups instead of nitro and phenylsulfanyl groups.

Uniqueness

5-Chloro-2-((4-chloro-2-nitrophenyl)thio)aniline is unique due to the presence of both chloro and nitro groups attached to a phenylsulfanyl-substituted phenylamine backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

104115-87-9

Molecular Formula

C12H8Cl2N2O2S

Molecular Weight

315.168

IUPAC Name

5-chloro-2-(4-chloro-2-nitrophenyl)sulfanylaniline

InChI

InChI=1S/C12H8Cl2N2O2S/c13-7-1-3-11(9(15)5-7)19-12-4-2-8(14)6-10(12)16(17)18/h1-6H,15H2

InChI Key

FFEBIRGGMFVWAM-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)N)SC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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